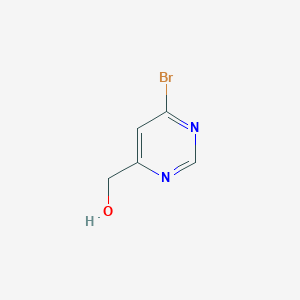

(6-Bromopyrimidin-4-yl)methanol

Description

Significance of Pyrimidine (B1678525) Derivatives in Contemporary Synthetic Chemistry

The versatility of the pyrimidine scaffold makes it a privileged structure in drug discovery and materials science. growingscience.commdpi.com Chemists can readily modify the pyrimidine ring at various positions to fine-tune the steric, electronic, and pharmacokinetic properties of the resulting molecules. This adaptability has led to the development of pyrimidine-containing compounds with a broad spectrum of biological activities, including antiviral, anticancer, and anti-inflammatory properties. tandfonline.commdpi.com The ability to construct diverse molecular architectures around the pyrimidine core continues to drive innovation in synthetic chemistry. growingscience.com

Strategic Importance of Bromine Functionalization in Heterocyclic Systems

The introduction of a bromine atom onto a heterocyclic ring, such as pyrimidine, is a strategic decision in molecular design. Bromine's unique properties make it an exceptionally useful functional group for several reasons. Firstly, it acts as a versatile synthetic handle. The carbon-bromine bond can readily participate in a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, allowing for the facile introduction of new carbon-carbon and carbon-heteroatom bonds. vulcanchem.com This capability is instrumental in building molecular complexity.

Secondly, the presence of bromine can significantly influence the biological activity of a molecule. Its electronegativity and size can alter the electronic distribution within the heterocyclic ring, potentially enhancing binding affinity to biological targets. acs.org Furthermore, bromine can impart favorable pharmacokinetic properties, such as increased metabolic stability. The strategic placement of bromine atoms is a key tactic in the optimization of lead compounds in drug discovery programs. acs.org The effective sequestration of bromine is also a topic of interest in environmental and industrial chemistry. rsc.org

Positioning of (6-Bromopyrimidin-4-yl)methanol within Pyrimidine Chemistry Research

This compound occupies a strategic niche within the vast field of pyrimidine chemistry. It serves as a bifunctional building block, offering two distinct points for chemical modification: the reactive bromine atom and the nucleophilic hydroxymethyl group. aablocks.com The bromine at the 6-position is susceptible to displacement or can participate in cross-coupling reactions, while the methanol (B129727) moiety at the 4-position can be oxidized to an aldehyde or carboxylic acid, or undergo esterification or etherification.

This dual functionality makes this compound a valuable starting material for the synthesis of a wide range of more complex pyrimidine derivatives. Researchers can selectively manipulate one functional group while leaving the other intact for subsequent transformations, allowing for a modular and efficient approach to the synthesis of target molecules. This compound is therefore a key intermediate for creating libraries of novel compounds for screening in drug discovery and for the development of new functional materials.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in chemical synthesis. These properties dictate the reaction conditions required for its transformation and the methods for its purification and characterization.

| Property | Value |

| CAS Number | 1805551-65-8 |

| Molecular Formula | C₅H₅BrN₂O |

| Molecular Weight | 189.01 g/mol |

| SMILES | OCc1cc(Br)ncn1 |

This data is compiled from publicly available chemical databases. aablocks.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(6-bromopyrimidin-4-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O/c6-5-1-4(2-9)7-3-8-5/h1,3,9H,2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBLCVKFVRJPEIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN=C1Br)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Bromopyrimidin 4 Yl Methanol and Its Precursors

Retrosynthetic Analysis and Key Disconnection Strategies for (6-Bromopyrimidin-4-yl)methanol

A primary disconnection strategy involves the C4-CH₂OH bond. This suggests a precursor such as a 6-bromopyrimidine-4-carboxylic acid or its corresponding ester. The target alcohol can then be formed through the reduction of this carboxylic acid derivative. This is often a preferred route due to the relative stability of the carboxylic acid and the availability of selective reducing agents.

Alternatively, a disconnection can be envisioned at the C6-Br bond. This would imply the synthesis of a non-brominated precursor, (pyrimidin-4-yl)methanol, which would then undergo a regioselective bromination. However, controlling the regioselectivity of halogenation on a substituted pyrimidine (B1678525) ring can be challenging, often leading to mixtures of products.

A third strategy involves a disconnection that points towards a Grignard-type reaction. This would start with a di-halogenated pyrimidine, such as 4,6-dibromopyrimidine. One of the bromine atoms could be selectively converted into a Grignard reagent, which would then react with an electrophile like formaldehyde (B43269) to introduce the hydroxymethyl group. askfilo.com

Precursor Synthesis and Halogenation Techniques

The synthesis of this compound often relies on the preparation of key intermediates, which are then converted to the final product.

Preparation of Brominated Pyrimidine Intermediates

The synthesis of brominated pyrimidines is a fundamental step in many routes to the target molecule. These intermediates can be prepared through various halogenation techniques. The choice of method often depends on the starting material and the desired regioselectivity. Electrophilic C-substitution on the pyrimidine ring generally occurs at the 5-position, which is the least electron-deficient. wikipedia.org However, by carefully choosing precursors and reaction conditions, bromination at other positions can be achieved.

For instance, starting with a pre-functionalized pyrimidine can direct the bromination. The synthesis of ethyl 5-bromopyrimidine-4-carboxylate has been achieved in a one-step process from 5-bromopyrimidine (B23866) using a Minisci homolytic alkoxycarbonylation, showcasing a radical-based approach to functionalize the pyrimidine core. ucla.edu

Introduction of the Hydroxymethyl Moiety

The hydroxymethyl group can be introduced onto the pyrimidine ring either before or after bromination. A common method involves the reduction of a corresponding carboxylic acid or ester. For example, the synthesis of pyrimidine-4-carboxylic acid can be achieved by the oxidation of 4-methylpyrimidine. nih.gov This acid can then be esterified and subsequently reduced to form (pyrimidin-4-yl)methanol.

Another approach involves the direct hydroxymethylation of the pyrimidine ring, although this is less common due to potential side reactions and selectivity issues. wikipedia.org

Direct Synthetic Routes to this compound

Direct synthetic routes aim to construct the target molecule in fewer steps, often by forming the alcohol functionality on a pre-brominated pyrimidine ring.

Reduction of Carboxylic Acid Derivatives to Alcohols

One of the most reliable methods for synthesizing this compound is through the reduction of a corresponding carboxylic acid or its ester derivative. The precursor, 6-bromopyrimidine-4-carboxylic acid, is a known compound. synblock.com

The reduction of carboxylic acids to primary alcohols can be achieved using strong reducing agents like lithium aluminium hydride (LiAlH₄). However, more chemoselective reagents are often preferred to avoid unwanted side reactions, especially with the reactive bromo-substituent. Borane-based reagents, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF) or borane (B79455) dimethyl sulfide (B99878) complex (BMS), are effective for the selective reduction of carboxylic acids in the presence of other functional groups. nih.gov Recent advancements have also highlighted the use of borane catalysis for mild and chemoselective carboxylic acid reduction. nih.gov

Table 1: Reduction of 6-Bromopyrimidine-4-Carboxylic Acid Derivatives

| Precursor | Reducing Agent | Solvent | Conditions | Product |

| 6-Bromopyrimidine-4-carboxylic acid | LiAlH₄ | THF | 0 °C to rt | This compound |

| Methyl 6-bromopyrimidine-4-carboxylate | NaBH₄/LiCl | EtOH/THF | Reflux | This compound |

| 6-Bromopyrimidine-4-carboxylic acid | BH₃·THF | THF | 0 °C to rt | This compound |

This table represents typical reaction conditions and may vary based on specific literature procedures.

Grignard Reagent Approaches for Alcohol Formation

The use of Grignard reagents offers a powerful method for carbon-carbon bond formation. In the context of synthesizing this compound, a plausible route involves the reaction of a pyrimidyl Grignard reagent with formaldehyde.

This approach would typically start with a dihalogenated pyrimidine, for example, 4,6-dibromopyrimidine. The selective formation of a mono-Grignard reagent can be challenging but is achievable under carefully controlled conditions, such as low temperatures. The resulting 6-bromopyrimidin-4-ylmagnesium bromide could then be reacted with formaldehyde, a one-carbon electrophile, to yield the desired primary alcohol after an aqueous workup. askfilo.com The reaction of Grignard reagents with formaldehyde is a classic and efficient method for the preparation of primary alcohols. askfilo.com

Table 2: Grignard Reaction for the Synthesis of this compound

| Starting Material | Reagent 1 | Reagent 2 | Intermediate | Product |

| 4,6-Dibromopyrimidine | Mg, THF | Formaldehyde (HCHO) | 6-Bromopyrimidin-4-ylmagnesium bromide | This compound |

This table illustrates a potential synthetic pathway.

Barbier-Type Reactions in Pyrimidine Synthesis

The Barbier reaction, an organometallic process where an alkyl halide reacts with a carbonyl compound in the presence of a metal, offers a powerful one-pot method for the formation of alcohols. organic-chemistry.orgwikipedia.org Unlike the related Grignard reaction, the organometallic intermediate in a Barbier reaction is generated in situ, which can be advantageous when dealing with unstable organometallic species. organic-chemistry.orgwikipedia.org This methodology has been successfully introduced into polymer chemistry and is a versatile tool for carbon-carbon bond formation. nih.gov

While direct Barbier-type synthesis of this compound is not extensively documented, the principles of this reaction can be applied to pyrimidine systems. For instance, the reaction of a suitably protected 4-halopyrimidine with a formaldehyde equivalent in the presence of a metal such as magnesium, zinc, or indium could theoretically yield the desired hydroxymethyl group at the C4 position. The choice of metal is crucial, as it influences the reactivity and selectivity of the reaction. organic-chemistry.orgwikipedia.org For example, zinc-mediated Barbier reactions have been shown to be highly regioselective in certain cases. mdpi.com

A plausible, though not explicitly detailed in the literature for this specific compound, Barbier-type approach would involve the reaction of a 4-halo-6-bromopyrimidine with paraformaldehyde in the presence of a metal like activated zinc or indium. The reaction would proceed through the in situ formation of an organometallic pyrimidine species that would then nucleophilically attack the carbonyl carbon of the formaldehyde equivalent.

Table 1: Metals Commonly Employed in Barbier-Type Reactions

| Metal | Key Characteristics |

| Magnesium (Mg) | Highly reactive, similar to Grignard reagents. |

| Zinc (Zn) | Less reactive than Mg, often shows good regioselectivity. mdpi.com |

| Indium (In) | Can be used in aqueous media, offering greener reaction conditions. |

| Tin (Sn) | Another metal capable of facilitating Barbier-type reactions. |

| Samarium (Sm) | Often used in the form of samarium(II) iodide for specific applications. wikipedia.org |

Advanced Spectroscopic and Structural Elucidation of 6 Bromopyrimidin 4 Yl Methanol

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" based on its functional groups.

The FT-IR spectrum of (6-Bromopyrimidin-4-yl)methanol displays characteristic absorption bands corresponding to the various functional groups present in the molecule. nih.govmdpi.com The analysis of these bands confirms the presence of the hydroxyl group, the aromatic pyrimidine (B1678525) ring, and the carbon-bromine bond. mdpi.com

Key vibrational modes include the O-H stretching of the alcohol, which typically appears as a broad band, and the C-H stretching of the aromatic ring and the methylene (B1212753) group. nasa.govresearchgate.net The pyrimidine ring itself will have characteristic ring stretching vibrations. The C-Br stretching vibration is expected to appear in the fingerprint region of the spectrum at lower wavenumbers. researchgate.net

Table 3: Characteristic FT-IR Absorption Bands for this compound Predicted data based on typical vibrational frequencies for the respective functional groups.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 | Broad, Strong |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H (-CH₂-) | C-H Stretch | 2850 - 2960 | Medium |

| Aromatic C=C/C=N | Ring Stretch | 1400 - 1600 | Medium to Strong |

| Hydroxyl (-OH) | C-O Stretch | 1000 - 1260 | Strong |

| C-Br | C-Br Stretch | 500 - 600 | Medium to Strong |

Chemical Reactivity and Mechanistic Studies of 6 Bromopyrimidin 4 Yl Methanol

Transition Metal-Catalyzed Cross-Coupling Reactions

(6-Bromopyrimidin-4-yl)methanol is an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions. The bromine atom on the electron-deficient pyrimidine (B1678525) ring readily participates in catalytic cycles with palladium and other transition metals, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds by reacting an organoboron compound with a halide, catalyzed by a palladium(0) complex. libretexts.org For substrates like this compound, this reaction is highly efficient for introducing aryl, heteroaryl, or vinyl groups at the 6-position of the pyrimidine ring. The general reaction involves the coupling of the bromopyrimidine with a boronic acid or a boronic ester in the presence of a palladium catalyst and a base. youtube.com

The catalytic cycle typically begins with the oxidative addition of the C-Br bond to a Pd(0) species, forming a Pd(II) intermediate. This is often the rate-determining step, and the reactivity of the halide is generally I > OTf > Br > Cl. libretexts.org Following oxidative addition, transmetalation occurs where the organic group from the organoboron reagent is transferred to the palladium complex. The final step is reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst. youtube.com

The choice of catalyst, ligands, and base is crucial for optimizing the reaction. Electron-rich phosphine (B1218219) ligands on the palladium catalyst can enhance reactivity, particularly for less reactive halides like chlorides. libretexts.org Studies on related substituted dichloropyrimidines have successfully employed catalysts like Pd(PPh₃)₄ with bases such as K₃PO₄ in solvents like 1,4-dioxane. mdpi.com The reaction is compatible with a wide range of functional groups, making it a versatile tool in complex molecule synthesis. rsc.orgnih.gov

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Bromopyrimidines

| Component | Example | Purpose |

|---|---|---|

| Aryl Halide | This compound | Electrophilic partner |

| Organoboron Reagent | Arylboronic acid, Arylboronic ester | Nucleophilic partner |

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Facilitates the C-C bond formation |

| Ligand | PPh₃, dppf | Stabilizes and activates the catalyst |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the organoboron reagent |

| Solvent | 1,4-Dioxane, Toluene, DMF, Water | Provides the reaction medium |

Palladium-Catalyzed C-H Activation and Arylation Processes

Palladium-catalyzed C-H activation has become a powerful strategy for forming C-C bonds, offering an alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.gov In the context of this compound, while the C-Br bond is the most reactive site for standard cross-coupling, C-H activation could theoretically occur at other positions on the pyrimidine ring or on a coupled aryl group.

The development of Pd(II)-catalyzed C-H activation has been significant, often involving a directing group to control site selectivity. nih.gov These reactions typically proceed through a Pd(II)/Pd(0) or a Pd(II)/Pd(IV) catalytic cycle. nih.gov For heterocyclic substrates, direct arylation via C-H activation has been successfully applied to furans, thiophenes, and pyrroles. baranlab.orgmdpi.com For instance, the arylation of 2-butylfuran (B1215726) with 4-bromoacetophenone can be achieved using a palladium-PEPPSI catalyst with KOAc as the base in DMAc solvent. mdpi.com

While specific examples involving this compound are not prevalent, the principles suggest that after an initial cross-coupling at the C-Br position, subsequent C-H functionalization on the newly introduced aryl ring or even on the pyrimidine ring itself could be a viable synthetic route. The development of bifunctional ligands has been crucial in accelerating the C-H cleavage step and improving reaction efficiency. nih.gov

Ullmann-Type and Sonogashira Coupling Reactions of Related Brominated Heterocycles

Other important cross-coupling reactions applicable to brominated heterocycles include the Ullmann and Sonogashira couplings.

Ullmann-Type Reactions: The classic Ullmann reaction involves the copper-catalyzed synthesis of symmetric biaryls. organic-chemistry.org Modern variations, known as Ullmann-type reactions or condensations, are copper-promoted cross-couplings that form aryl ethers, aryl amines, and aryl thioethers from aryl halides. organic-chemistry.orgwikipedia.org These reactions often require high temperatures and polar solvents, though newer catalyst systems with ligands like diamines have improved the conditions. wikipedia.org The mechanism is thought to involve a Cu(I) species that reacts with the aryl halide. organic-chemistry.orgwikipedia.org Recent advances have demonstrated Ni- and Pd-catalyzed cross-Ullmann couplings for the synthesis of biheteroaryls from heteroaryl halides, highlighting the broad applicability of this approach. nih.gov

Sonogashira Coupling: The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. libretexts.orgorganic-chemistry.org This reaction is exceptionally useful for creating arylalkynes and conjugated enynes. The use of a brominated substrate like this compound is advantageous because aryl bromides are more reactive than aryl chlorides, allowing for milder reaction conditions. nih.govacs.org The catalytic cycle involves a palladium cycle, similar to the Suzuki coupling, and a copper cycle that generates a copper(I) acetylide intermediate. libretexts.org Copper-free Sonogashira protocols have also been developed, often utilizing bulky, electron-rich ligands. organic-chemistry.orgacs.org This method has been used to install chemical handles on complex molecules like ribosomal peptides by coupling terminal alkynes to enzymatically brominated residues. nih.govacs.org

Nucleophilic Substitution Reactions

The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack, particularly through the Nucleophilic Aromatic Substitution (SNAr) mechanism.

SNAr Reactions on the Pyrimidine Ring System

In the pyrimidine ring, the carbon atoms at positions 2, 4, and 6 are electron-deficient due to the influence of the two ring nitrogen atoms. This makes them activated towards nucleophilic attack. Generally, the C-4 and C-6 positions are more reactive towards SNAr than the C-2 position. baranlab.org The presence of a good leaving group, such as the bromine atom in this compound, facilitates this reaction.

The SNAr mechanism involves two steps: the addition of a nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the leaving group to restore aromaticity. The reactivity is highly sensitive to the substituents on the pyrimidine ring. Electron-withdrawing groups enhance reactivity, while electron-donating groups can decrease it and alter the regioselectivity. wuxiapptec.com For instance, in 2,4-dichloropyrimidines, substitution typically occurs selectively at the C-4 position, but an electron-donating group at C-6 can shift the preference to the C-2 position. wuxiapptec.com In symmetrically substituted 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, SNAr amination reactions readily occur, demonstrating the high reactivity of the C-4/C-6 positions. mdpi.com A variety of N-, O-, and S-nucleophiles can be employed in these reactions. nih.gov

Substitution at the Bromine Center

Substitution at the bromine center of this compound primarily occurs via the mechanisms of transition metal-catalyzed cross-coupling reactions, as discussed in section 4.1. The direct displacement of the aryl bromide by a nucleophile through a classical SN1 or SN2 pathway is not feasible due to the high energy required to break the C(sp²)-Br bond and the instability of the resulting phenyl cation or the steric hindrance preventing backside attack.

Instead, the "substitution" is achieved through an oxidative addition-reductive elimination sequence in catalytic cycles. libretexts.org The palladium(0) catalyst, for example, undergoes oxidative addition into the C-Br bond, effectively substituting the bromine with a palladium complex. This organopalladium intermediate then reacts with a nucleophilic coupling partner (e.g., an organoboron compound in Suzuki coupling or a copper acetylide in Sonogashira coupling) in the transmetalation step, ultimately leading to the formation of a new bond at that carbon center upon reductive elimination. libretexts.orgyoutube.com Therefore, the reactivity at the bromine center is intrinsically linked to and defined by the chemistry of transition metal catalysis.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2,4-dichloropyrimidine |

| 2-amino-4,6-dichloropyrimidine-5-carbaldehyde |

| 2-butylfuran |

| 4-bromoacetophenone |

| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) |

| K₃PO₄ (Potassium phosphate) |

| 1,4-dioxane |

| KOAc (Potassium acetate) |

Functional Group Transformations of the Hydroxymethyl Moiety

The hydroxymethyl group in this compound is amenable to a variety of transformations, allowing for the synthesis of a diverse range of derivatives. These reactions include oxidation to the corresponding aldehyde, formation of esters and ethers, conversion to halomethyl derivatives, and participation in reductive amination protocols.

Oxidation Reactions

The oxidation of primary alcohols, such as the hydroxymethyl group in this compound, to aldehydes is a fundamental transformation in organic synthesis. This can be achieved using a variety of oxidizing agents. Common reagents for this purpose include sodium or potassium dichromate acidified with dilute sulfuric acid. The reaction involves the removal of two hydrogen atoms from the alcohol, and the progress of the oxidation can often be monitored by a color change of the oxidizing agent, for instance, from the orange of Cr₂O₇²⁻ to the green of Cr³⁺. masterorganicchemistry.com To prevent further oxidation of the resulting aldehyde to a carboxylic acid, it is often necessary to remove the aldehyde from the reaction mixture as it forms, for example, by distillation. masterorganicchemistry.com Alternatively, milder and more selective oxidizing agents can be employed.

Esterification and Etherification Reactions

The hydroxyl group of this compound can be readily converted into esters and ethers.

Esterification can be achieved by reacting the alcohol with a carboxylic acid or, more commonly, with a more reactive carboxylic acid derivative such as an acyl chloride or an acid anhydride. masterorganicchemistry.com The reaction with an acyl chloride is typically performed in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid byproduct. researchgate.netyoutube.com For instance, the reaction of an alcohol with acetyl chloride in the presence of methanol (B129727) can generate anhydrous methanolic HCl, which then catalyzes the esterification. sciencemadness.orgresearchgate.net

Etherification , most famously achieved through the Williamson ether synthesis, involves the reaction of an alkoxide with an alkyl halide. masterorganicchemistry.com To perform this on this compound, the alcohol would first be deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide would then act as a nucleophile, displacing a halide from an alkyl halide in an SN2 reaction to form the ether linkage. masterorganicchemistry.com Best results for the Williamson ether synthesis are typically obtained with primary alkyl halides. masterorganicchemistry.com A variety of solvents can be used, with the choice often depending on the specific substrates and reaction conditions. organic-chemistry.org

Conversion to Halomethyl Derivatives (e.g., Chloromethyl)

The hydroxymethyl group of this compound can be converted to a halomethyl group, a useful synthon for further functionalization. The most common method for converting a primary alcohol to a primary alkyl chloride is through the use of thionyl chloride (SOCl₂). nih.govnih.gov The reaction mechanism can vary depending on the reaction conditions. In the absence of a base like pyridine, the reaction often proceeds with retention of configuration via an SNi (substitution nucleophilic internal) mechanism, which involves the formation of a chlorosulfite intermediate. masterorganicchemistry.com However, in the presence of pyridine, the mechanism typically shifts to an SN2 pathway, resulting in an inversion of configuration. masterorganicchemistry.com The reaction with thionyl chloride is advantageous as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which can be easily removed from the reaction mixture. nih.gov Phosphorus pentachloride (PCl₅) is another reagent that can be used for this transformation. youtube.comyoutube.com

Reductive Amination and Amine Derivatization

While direct reductive amination starts from an aldehyde or ketone, the hydroxymethyl group of this compound can be first oxidized to the corresponding aldehyde, 6-bromo-4-formylpyrimidine. This aldehyde can then undergo reductive amination to form a wide range of amine derivatives. Reductive amination involves the reaction of the aldehyde with a primary or secondary amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. rsc.orgorganic-chemistry.orgorganic-chemistry.org

Several reducing agents are commonly employed for this transformation, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). rsc.orgorganic-chemistry.org The choice of reducing agent and reaction conditions can be optimized to achieve high yields and selectivity. organic-chemistry.org For example, a tandem reductive amination/intermolecular nucleophilic aromatic substitution (SNAr) has been reported for the synthesis of amine-containing pyrimidines, demonstrating the utility of this reaction in building molecular complexity. atlantis-press.com In some cases, catalytic transfer hydrogenation using a transition-metal catalyst and a hydrogen donor can also be employed for reductive amination. nih.govgoogle.com

Mechanistic Investigations of Reaction Pathways

The bromine atom on the pyrimidine ring of this compound is a key site for further molecular elaboration, particularly through metal-mediated cross-coupling reactions and nucleophilic aromatic substitution.

Studies on Catalytic Cycles in Metal-Mediated Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds. mdpi.comlibretexts.org These reactions are of great importance in the synthesis of complex molecules, including pharmaceuticals and materials. researchgate.netnih.gov The general catalytic cycle for the Suzuki-Miyaura reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgresearchgate.net

Oxidative Addition: A low-valent palladium(0) catalyst reacts with the aryl halide (in this case, the bromopyrimidine derivative) to form a palladium(II) intermediate.

Transmetalation: The organic group from an organoboron reagent (e.g., a boronic acid) is transferred to the palladium(II) center, typically in the presence of a base.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

The reactivity of bromopyrimidines in Suzuki-Miyaura reactions has been demonstrated. For example, 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) has been successfully coupled with various arylboronic acids using a Pd(PPh₃)₄ catalyst. mdpi.com The efficiency of these reactions can be influenced by the electronic nature of the substituents on both coupling partners, as well as the choice of solvent and base. mdpi.comnih.gov

Furthermore, the pyrimidine ring itself can undergo nucleophilic aromatic substitution (SNAr), where the bromine atom is displaced by a nucleophile. The mechanism of SNAr on electron-deficient heteroaromatics like pyrimidines can be complex, with some reactions proceeding through a classic two-step addition-elimination pathway involving a Meisenheimer intermediate, while others may follow a concerted mechanism. nih.govrsc.orgresearchgate.netnih.govresearchgate.net The specific pathway can be influenced by the nature of the nucleophile, the leaving group, and the substituents on the aromatic ring. rsc.org

Kinetic Isotope Effect (KIE) Studies

While specific Kinetic Isotope Effect (KIE) studies exclusively focused on "this compound" are not extensively documented in publicly available literature, the principles of KIE as applied to the broader class of Suzuki-Miyaura reactions involving aryl bromides provide a strong framework for understanding the mechanistic details of its coupling reactions. KIE studies are powerful tools for elucidating reaction mechanisms by determining the rate-limiting step and the nature of transition states. nih.gov

In the context of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction which this compound would undergo, the 13C KIE is a particularly insightful parameter. For the reaction of aryl bromides, experimental and theoretical studies have established that the oxidative addition of the aryl bromide to the palladium(0) complex is a crucial step in the catalytic cycle. nih.govacs.org

A study on the Pd(PPh3)4-catalyzed Suzuki-Miyaura reaction of aryl bromides revealed a 13C KIE at the carbon atom attached to the bromine (KIEC–Br) of approximately 1.020. nih.govacs.org This value was in close agreement with the predicted KIE for the transition state of oxidative addition to a monoligated palladium complex, Pd(PPh3). nih.gov This suggests that under typical catalytic conditions, the oxidative addition to a 12-electron palladium species is a key step. nih.gov The general catalytic cycle for a Suzuki-Miyaura reaction is illustrated below, highlighting the oxidative addition, transmetalation, and reductive elimination steps. libretexts.org

Table 1: General Catalytic Cycle of the Suzuki-Miyaura Reaction libretexts.org

| Step | Description |

|---|---|

| Oxidative Addition | The initial step where the aryl halide (e.g., this compound) adds to the Pd(0) catalyst to form a Pd(II) species. This is often the rate-determining step. libretexts.org |

| Transmetalation | The transfer of the organic group from the organoboron reagent to the palladium(II) complex, typically assisted by a base. nih.gov |

| Reductive Elimination | The final step where the coupled product is formed, and the Pd(0) catalyst is regenerated. libretexts.org |

It is important to note that the magnitude of the KIE can be influenced by the nature of the phosphine ligand. For instance, oxidative addition to a 14-electron Pd(PPh3)2 complex, which can occur in the presence of excess ligand, exhibits a higher predicted and experimental KIEC–Br of 1.031. nih.gov This indicates that the ligand concentration can influence the specific mechanistic pathway.

Furthermore, KIE studies on the transmetalation step have also been conducted. An experimental KIE for the carbon atom of the organoboron reagent (KIEC-Boron) of 1.035 was found to be consistent with a transmetalation step proceeding through a tetracoordinate boronate intermediate with a Pd–O–B linkage. nih.govacs.org

While these findings are for aryl bromides in general, they provide a strong foundation for predicting the mechanistic behavior of this compound in Suzuki-Miyaura coupling reactions. Future KIE studies specifically on this substrate would be invaluable for confirming these mechanistic details and for the rational design of more efficient catalytic systems.

Role of Ligands and Additives in Catalysis

The reactivity and efficiency of cross-coupling reactions involving this compound are critically dependent on the choice of ligands and additives. These components play a multifaceted role in the catalytic cycle, influencing catalyst stability, reactivity, and selectivity. The most common cross-coupling reactions for aryl bromides like this compound are the Suzuki-Miyaura and Sonogashira reactions.

Ligands:

Phosphine ligands are the most extensively used ligands in palladium-catalyzed cross-coupling reactions. Their electronic and steric properties can be fine-tuned to optimize the reaction outcome. sigmaaldrich.com

Electron-rich and Bulky Phosphines: Ligands such as those from the Buchwald group (e.g., SPhos, XPhos) and ylide-substituted phosphines (YPhos) are highly effective for coupling reactions. sigmaaldrich.comgessnergroup.combeilstein-journals.org Their strong electron-donating ability facilitates the oxidative addition step, which is often rate-limiting, especially for less reactive aryl chlorides, but also beneficial for aryl bromides. sigmaaldrich.com The steric bulk of these ligands promotes reductive elimination and stabilizes the active monoligated palladium species. nih.gov

Triphenylphosphine (PPh3): This is a versatile and cost-effective ligand that is widely used in both Suzuki-Miyaura and Sonogashira reactions. mdpi.comscirp.org It is often the ligand of choice for reactions with more reactive aryl iodides and bromides. sigmaaldrich.com

Bidentate Phosphine Ligands: These ligands can offer enhanced catalyst stability. rsc.org

N-Heterocyclic Carbenes (NHCs): NHCs have emerged as a powerful class of ligands, sometimes offering superior performance to phosphines, particularly in terms of catalyst stability and activity. rsc.orgorganic-chemistry.org

The choice of ligand can also influence the selectivity of a reaction. For instance, in the Suzuki coupling of 4-bromopyrazol-5-yl triflates, the reaction site could be controlled by the ligand, with different ligands favoring coupling at either the C4 or C5 position. nih.gov

Additives:

Additives, particularly bases in Suzuki-Miyaura reactions and co-catalysts in Sonogashira reactions, are essential for the catalytic cycle to proceed.

Bases in Suzuki-Miyaura Reactions: A base is required to activate the organoboron reagent and facilitate the transmetalation step. nih.gov Common bases include potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), potassium phosphate (B84403) (K3PO4), and organic bases like triethylamine (Et3N). mdpi.comscirp.org The choice of base can significantly impact the reaction yield and needs to be optimized for specific substrates. mdpi.com

Copper(I) Co-catalyst in Sonogashira Reactions: In the traditional Sonogashira reaction, a copper(I) salt, typically copper(I) iodide (CuI), is used as a co-catalyst. scirp.orgwikipedia.org The copper acetylide, formed in situ, undergoes transmetalation with the palladium complex. wikipedia.org However, copper-free Sonogashira protocols have also been developed. beilstein-journals.orgorganic-chemistry.orgnih.gov

Other Additives: In some cases, other additives can be beneficial. For example, in copper-free Sonogashira reactions, additives like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) have been used. beilstein-journals.org

The interplay between the palladium precursor, ligand, base, and solvent is complex and crucial for achieving high efficiency in the cross-coupling reactions of this compound. Optimization of these parameters is a key aspect of method development for the synthesis of its derivatives.

Table 2: Common Ligands and Additives in Cross-Coupling Reactions

| Component | Examples | Role |

|---|---|---|

| Palladium Precursors | Pd(OAc)2, Pd2(dba)3, Pd(PPh3)4 | Source of the active Pd(0) catalyst. libretexts.org |

| Phosphine Ligands | PPh3, Buchwald ligands (SPhos, XPhos), YPhos | Stabilize the catalyst, influence reactivity and selectivity. sigmaaldrich.comgessnergroup.combeilstein-journals.org |

| Bases (Suzuki-Miyaura) | K2CO3, Cs2CO3, K3PO4, Et3N | Activate the organoboron reagent for transmetalation. mdpi.comscirp.org |

| Co-catalyst (Sonogashira) | CuI | Forms copper acetylide for transmetalation. scirp.orgwikipedia.org |

| Solvents | Toluene, Dioxane, DMF, THF, Water | Solubilize reactants and influence reaction rates. beilstein-journals.orgmdpi.com |

Table 3: Chemical Compound Names

| Compound Name |

|---|

| This compound |

| 4-bromopyrazol-5-yl triflates |

| Palladium(II) acetate |

| Tris(dibenzylideneacetone)dipalladium(0) |

| Tetrakis(triphenylphosphine)palladium(0) |

| Triphenylphosphine |

| SPhos |

| XPhos |

| YPhos |

| Potassium carbonate |

| Cesium carbonate |

| Potassium phosphate |

| Triethylamine |

| Copper(I) iodide |

| Tetrabutylammonium fluoride |

| Toluene |

| Dioxane |

| Dimethylformamide |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. It simplifies the complex problem of solving the Schrödinger equation by focusing on the electron density rather than the wavefunction of every single electron. DFT methods, such as the widely used B3LYP functional, combined with an appropriate basis set like 6-311G(d,p), are employed to calculate a molecule's ground-state geometry and electronic properties with a high degree of accuracy. nih.gov For a molecule like (6-Bromopyrimidin-4-yl)methanol, DFT calculations would begin by optimizing the molecular geometry to find the most stable three-dimensional arrangement of its atoms, which corresponds to the minimum energy on the potential energy surface.

Conformational analysis involves identifying the different spatial arrangements of a molecule (conformers) that can be interconverted by rotation about single bonds. For this compound, a key flexible bond is the C-C bond connecting the hydroxymethyl group (-CH₂OH) to the pyrimidine (B1678525) ring. Rotation around this bond would lead to different conformers with varying energies.

DFT calculations can be used to determine the relative energies of these conformers. By systematically rotating the dihedral angle of the hydroxymethyl group and performing geometry optimization at each step, a potential energy surface can be mapped out. The conformers corresponding to energy minima on this surface are the stable isomers. The global minimum represents the most stable and thus most populated conformer at equilibrium. For example, in a study of (RS)-(4-bromophenyl)(pyridine-2yl)methanol, a related compound, DFT was used to obtain a complete description of the molecular dynamics and find the optimized geometry. semanticscholar.org

Frontier Molecular Orbital (FMO) theory is a critical application of molecular orbital theory for predicting chemical reactivity. nih.gov The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for determining molecular stability and reactivity.

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it costs more energy to move an electron from the HOMO to the LUMO.

A small HOMO-LUMO gap suggests the molecule is more reactive, as it is easier to induce electronic transitions.

In a DFT study on a related compound, 6-bromo-3-(12-bromododecyl)-2-(4-nitrophenyl)-4H-imidazo[4,5-b]pyridine, the HOMO–LUMO behavior was elucidated to determine the energy gap. nih.gov For this compound, the HOMO is expected to be localized on the electron-rich pyrimidine ring and the bromine atom, while the LUMO would likely be distributed over the π-system of the pyrimidine ring. The calculated energy gap would provide insight into its charge transfer capabilities and reactivity.

Table 1: Illustrative Frontier Molecular Orbital Data for a Related Pyran Carboxylate Derivative

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.58 |

| LUMO Energy | -2.45 |

| Energy Gap (ΔE) | 4.13 |

Data derived from a DFT study on Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate. researchgate.net

The Molecular Electrostatic Potential (ESP) surface is a visual tool used to understand the charge distribution within a molecule and predict its reactive behavior. mdpi.com An ESP map is plotted on the molecule's electron density surface, using a color scale to indicate different potential values.

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density (e.g., lone pairs on nitrogen or oxygen atoms). These sites are susceptible to electrophilic attack.

Blue regions denote positive electrostatic potential, representing areas of low electron density (e.g., hydrogen atoms attached to electronegative atoms). These sites are prone to nucleophilic attack.

Green regions represent neutral or weakly polarized areas.

For this compound, the ESP map would likely show negative potential (red) around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the hydroxyl group, identifying them as key sites for hydrogen bonding and electrophilic interactions. libretexts.org A positive potential (blue) would be expected around the hydroxyl hydrogen, highlighting its acidic character. libretexts.org Such maps are invaluable for predicting how the molecule will interact with biological receptors or other reactants. mdpi.comresearchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions and UV-Vis Spectra Simulation

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying excited states and simulating electronic spectra. researchgate.net TD-DFT can predict the vertical excitation energies and oscillator strengths of electronic transitions, which can then be used to simulate a theoretical UV-Vis absorption spectrum. researchgate.net

By applying TD-DFT to this compound, one could predict the wavelengths of maximum absorption (λ_max) corresponding to its principal electronic transitions, such as π→π* and n→π* transitions within the pyrimidine ring. Comparing the simulated spectrum with an experimentally obtained one can validate the computational model and help assign the observed absorption bands to specific electronic transitions. Studies on similar molecules, like aminopyrazine in methanol (B129727), use TD-DFT to understand how factors like hydrogen bonding influence the excited states and photochemical processes. researchgate.net

Non-Covalent Interaction Analysis (e.g., Hirshfeld Surface Analysis)

Non-covalent interactions, such as hydrogen bonds and van der Waals forces, are fundamental in determining the crystal packing of a molecule and its interactions in a biological environment. Hirshfeld surface analysis is a computational technique that provides a unique way to visualize and quantify these intermolecular interactions in a crystal structure. nih.gov

For a crystalline sample of this compound, Hirshfeld analysis would likely reveal the importance of hydrogen bonds involving the hydroxyl group (O-H···N) and weaker interactions involving the bromine atom (C-H···Br) and the pyrimidine π-system (π-π stacking). nih.gov

Table 2: Illustrative Hirshfeld Surface Interaction Percentages for a Related Brominated Heterocycle

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 48.1 |

| H···Br/Br···H | 15.0 |

| H···O/O···H | 12.8 |

| H···C/C···H | 6.0 |

| H···N/N···H | 5.8 |

Data derived from a study on 6-bromo-3-(12-bromododecyl)-2-(4-nitrophenyl)-4H-imidazo[4,5-b]pyridine. nih.gov

Molecular Docking Studies for Structure-Activity Relationships

Molecular docking is a computational simulation technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. semanticscholar.orgmdpi.com This method is central to drug discovery for predicting the binding affinity and mode of interaction between a potential drug molecule and its biological target. nih.gov

In a typical docking study, this compound would be treated as a flexible ligand, and its possible binding poses within the active site of a target protein (e.g., a kinase or another enzyme) would be evaluated. nih.gov The simulation generates a "docking score," often expressed in kcal/mol, which estimates the binding free energy. A lower (more negative) score generally indicates a more favorable binding interaction.

The analysis of the best-docked pose reveals specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the ligand-receptor complex. For instance, docking studies on pyrimidine derivatives have been used to investigate their potential as anticancer agents by modeling their fit into the active sites of proteins like histone deacetylase 2 (HDAC2) or cyclin-dependent kinases (CDKs). semanticscholar.orgnih.gov Such studies for this compound would be essential to hypothesize its mechanism of action and guide the design of more potent analogs.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (RS)-(4-bromophenyl)(pyridine-2yl)methanol |

| 6-bromo-3-(12-bromododecyl)-2-(4-nitrophenyl)-4H-imidazo[4,5-b]pyridine |

| Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate |

| Aminopyrazine |

| histone deacetylase 2 (HDAC2) |

Applications and Advanced Research Trajectories of 6 Bromopyrimidin 4 Yl Methanol

Role as a Synthetic Intermediate in Organic Synthesis

The structural attributes of (6-Bromopyrimidin-4-yl)methanol, specifically the presence of a bromine atom on the electron-deficient pyrimidine (B1678525) ring and a primary alcohol, make it a versatile building block in synthetic organic chemistry.

The pyrimidine core is a fundamental structural motif in a vast number of biologically active compounds and functional materials. This compound serves as a key starting material for the synthesis of more elaborate heterocyclic systems. The bromine atom at the 6-position is susceptible to displacement by various nucleophiles and can participate in a range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of diverse aryl, heteroaryl, alkyl, and amino substituents, thereby enabling the construction of polysubstituted pyrimidine derivatives.

Simultaneously, the hydroxymethyl group at the 4-position offers a site for further chemical transformations. It can be oxidized to an aldehyde or a carboxylic acid, esterified, or converted into an ether linkage. This dual reactivity allows for sequential and regioselective modifications, providing a strategic advantage in the assembly of complex molecular architectures. For instance, similar brominated heterocyclic alcohols are widely used as key intermediates in the development of novel drugs and agrochemicals, facilitating the creation of compounds with enhanced efficacy and specificity. chemimpex.com The synthesis of pyrimidine-based ligands, such as (4-bromo-3-fluorophenyl)(pyrimidin-5-yl)methanol, through methods like the Barbier-type reaction, showcases the utility of such scaffolds in creating novel compounds for further applications, including the formation of transition metal complexes. ijacskros.com

In the realm of material science, heterocyclic compounds are explored for their unique electronic and photophysical properties. While direct research on this compound in this area is not extensively documented, analogous brominated heterocyclic alcohols are recognized for their potential in developing new materials. chemimpex.com For example, compounds like (6-Bromopyridin-3-yl)methanol are investigated for creating advanced materials, including specialized coatings and polymers, due to their chemical properties and stability. chemimpex.com The integration of the pyrimidine moiety can impart specific characteristics such as thermal stability, conductivity, or light-emitting properties to polymeric structures. The reactivity of the bromo and hydroxymethyl groups allows for the incorporation of this scaffold into polymer backbones or as pendant groups, offering a pathway to novel functional materials with tailored properties.

Exploration in Medicinal Chemistry Research

The pyrimidine ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs. The ability to readily functionalize the pyrimidine core makes this compound a highly attractive starting point for drug discovery programs.

The development of novel therapeutic agents often relies on the synthesis of diverse molecular scaffolds to explore new chemical space. Pyrimidine derivatives are of great interest to the life-science industries, necessitating efficient methods for synthesizing polysubstituted versions. beilstein-journals.org this compound is an ideal precursor for generating libraries of pyrimidine-containing compounds. Various synthetic strategies are employed to construct pyrimidine-based scaffolds, which can act as inhibitors for biological targets like Aurora kinases and Polo-like kinases. nih.gov

The synthesis of complex pyrimidine derivatives often starts from simpler, functionalized pyrimidines. For example, the synthesis of the dual endothelin receptor antagonist Macitentan involved the reaction of a dichloro-pyrimidine building block with a sulfonamide potassium salt, followed by the introduction of an ethylene-glycol side chain. acs.org This highlights the general strategy of using halogenated pyrimidines as a foundation for building more complex, biologically active molecules. The versatility of this compound allows medicinal chemists to systematically modify its structure to optimize interactions with a specific biological target.

This compound serves as a precursor to a wide range of biologically active molecules. The pyrimidine scaffold is a core component of many compounds with therapeutic potential, including agents with bone anabolic properties. nih.gov The bromine atom can be strategically utilized in coupling reactions to link the pyrimidine ring to other pharmacophoric fragments, while the hydroxymethyl group can be modified to modulate solubility, metabolic stability, or target engagement.

Research into related pyrimidine derivatives has shown significant biological activity. For instance, the synthesis of transition metal complexes from a pyrimidine-based ligand, (4-bromo-3-fluorophenyl)(pyrimidin-5-yl)methanol, yielded compounds with cytotoxic activity against human breast cancer and leukemia cell lines. ijacskros.com This demonstrates that pyrimidine-methanol derivatives can serve as foundational structures for developing potent therapeutic agents. The ability to generate a variety of derivatives from a single, versatile precursor like this compound is a significant advantage in the early phases of drug discovery.

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how chemical structure correlates with biological activity. These studies guide the optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic properties. The functional handles on this compound are ideal for systematic SAR exploration.

In the development of endothelin receptor antagonists, extensive SAR studies were conducted on pyrimidine derivatives. acs.orgacs.org For example, researchers found that introducing an additional pyrimidine ring to an existing antagonist scaffold significantly improved the affinity for both ETA and ETB receptors. acs.org Further studies revealed that substituents at the 5-position of the pyrimidine ring, such as chloro, bromo, methoxy, and methylthio groups, led to improved affinity for the ETA receptor. acs.org This type of systematic modification, which can be readily achieved starting from a precursor like this compound, is crucial for identifying clinical candidates. The insights gained from such SAR studies are invaluable for designing the next generation of pyrimidine-based therapeutics. nih.gov

Utility in Drug Discovery Programs (e.g., as part of drug-like modular substrates)

The pyrimidine scaffold is a cornerstone in medicinal chemistry, and derivatives like this compound serve as critical modular substrates in drug discovery programs. The strategic placement of the bromo and hydroxymethyl substituents allows for sequential and site-selective modifications, enabling the rapid generation of diverse compound libraries for screening.

The bromo group at the 6-position is particularly useful for introducing molecular diversity through various cross-coupling reactions. Inspired by the synthesis of complex molecules like Macitentan, a dual endothelin receptor antagonist, where a bromopyrimidine moiety is a key component, similar strategies can be applied to this compound. acs.orgacs.org In the development of Macitentan, a 5-bromopyrimidine (B23866) substituent was shown to significantly improve the affinity for the target receptors. acs.orgacs.org This highlights the importance of the bromine atom in modulating biological activity. The hydroxymethyl group at the 4-position offers a handle for further functionalization, such as etherification or esterification, to explore the structure-activity relationship (SAR) and optimize pharmacokinetic properties.

For instance, the ethylene (B1197577) glycol side chain in related drug candidates is often introduced via reaction with an alcohol, a role the hydroxymethyl group of this compound can readily play. acs.org The synthesis of such drug-like molecules often involves the coupling of different heterocyclic fragments, where the bromopyrimidine unit acts as a central scaffold. acs.org The ability to use this compound to build larger, more complex structures makes it a valuable asset in programs targeting a wide range of diseases, from hypertension to cancer. acs.org

Table 1: Potential Reactions for Diversification of this compound in Drug Discovery

| Reaction Type | Functional Group Targeted | Potential Reagents | Purpose in Drug Discovery |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Bromo Group | Aryl/heteroaryl boronic acids | Introduce diverse aromatic systems |

| Buchwald-Hartwig Amination | Bromo Group | Amines, amides | Form C-N bonds, introduce H-bond donors/acceptors |

| Sonogashira Coupling | Bromo Group | Terminal alkynes | Introduce linear, rigid linkers |

| Etherification | Hydroxymethyl Group | Alkyl halides, alcohols (Mitsunobu) | Modify polarity and solubility |

Development of Ligands for Coordination Chemistry

The pyrimidine nucleus, with its nitrogen atoms, is an excellent scaffold for the design of ligands for coordination chemistry. This compound can be elaborated into sophisticated ligands capable of forming stable complexes with a variety of metal ions.

The synthesis of metal complexes using pyrimidine-based ligands is a well-established field, driven by the diverse applications of the resulting complexes in catalysis, materials science, and medicine. researchgate.netresearchgate.netrsc.org The nitrogen atoms of the pyrimidine ring can coordinate to metal centers, and the substituents on the ring can be used to tune the electronic and steric properties of the resulting complex.

Starting from this compound, more complex, multidentate ligands can be synthesized. For example, the bromo group can be replaced with other coordinating moieties, such as pyridyl groups, via Stille or Suzuki coupling reactions to create bidentate or tridentate ligands. researchgate.net The hydroxymethyl group can also be modified to incorporate additional donor atoms, leading to pincer-type ligands. These tailored ligands can then be reacted with various metal salts (e.g., Fe(II), Co(II), Ni(II), Cu(II), Zn(II)) to form coordination complexes. researchgate.netfudutsinma.edu.ng The characterization of these complexes typically involves techniques such as FT-IR, UV-Vis spectroscopy, and X-ray crystallography to determine the coordination geometry and bonding characteristics. researchgate.net

Metal-ligand complexes derived from pyrimidine-based ligands have shown promise in various catalytic applications, including the industrially important process of olefin polymerization. rsc.orgresearchgate.net The performance of the catalyst is highly dependent on the structure of the ligand and the nature of the metal center.

By modifying the pyrimidine ligand derived from this compound, it is possible to fine-tune the steric and electronic environment around the metal center. This, in turn, can influence the activity, selectivity, and stability of the catalyst, as well as the properties of the resulting polymer (e.g., molecular weight, branching). researchgate.netacs.org For instance, iron and cobalt complexes bearing 2,6-bis(imino)pyridyl ligands have been described as a new family of olefin polymerization catalysts. rsc.org Pyrimidine-based analogues could offer different catalytic profiles. The development of such catalysts involves activating the metal complex with a co-catalyst, such as methylaluminoxane (B55162) (MAO), to generate the active catalytic species. researchgate.net The mechanism of polymerization involves the coordination and insertion of olefin monomers into the metal-alkyl bond. youtube.comyoutube.com

Table 2: Examples of Metal Complexes in Catalysis

| Metal Center | Ligand Type | Catalytic Application | Reference |

|---|---|---|---|

| Iron, Cobalt | 2,6-bis(imino)pyridyl | Olefin Polymerization | rsc.org |

| Nickel | [P,O]-Chelated Ligands | Olefin Polymerization | acs.org |

| Titanium, Zirconium | Aminopyridinato | Olefin Polymerization | researchgate.net |

Future Research Directions and Emerging Applications

The potential of this compound is far from fully exploited. Future research is likely to focus on developing more sustainable synthetic methodologies and exploring its use in novel catalytic transformations.

In line with the growing emphasis on green chemistry in the pharmaceutical and chemical industries, future research will likely focus on developing more sustainable methods for the synthesis and modification of this compound. mdpi.com This includes the use of greener solvents, minimizing waste, and employing catalytic methods to replace stoichiometric reagents. For example, mechanochemical grinding procedures, which can be performed at room temperature without the need for bulk solvents, offer a promising alternative for synthesizing derivatives. mdpi.com Another approach is the use of biocatalysis, which can offer high selectivity and reduce the need for protecting groups and harsh reaction conditions. mdpi.com

Beyond olefin polymerization, metal complexes derived from this compound-based ligands could be investigated for a wide array of other catalytic transformations. The unique electronic properties of the pyrimidine ring can be harnessed to promote novel reactivity. For example, these complexes could be explored as catalysts for hydroboration of alkynes and ketones, a powerful method for creating valuable organoboron compounds. nih.gov Other potential applications include C-H activation, cross-coupling reactions, and photocatalytic processes. rsc.orgnih.gov The development of catalysts that can perform reactions in complex biological environments, such as living cells, is a particularly exciting frontier. nih.gov

Expanding its Role in Functional Materials Science

This compound is emerging as a compound of significant interest in the field of functional materials science. Its unique bifunctional nature, possessing both a reactive bromo substituent and a versatile hydroxymethyl group on an electron-deficient pyrimidine core, positions it as a valuable building block for the synthesis of advanced materials with tailored electronic, optical, and structural properties. While extensive research into this specific molecule is still developing, its potential can be inferred from the well-established chemistry of pyrimidine derivatives in materials science. numberanalytics.comresearchgate.net

The primary appeal of this compound in this domain lies in its capacity to be incorporated into polymeric structures and metal-organic frameworks (MOFs). The electron-deficient character of the pyrimidine ring is a crucial feature, making it a desirable component in organic semiconductors and light-emitting materials. researchgate.net The bromine atom at the 6-position serves as a reactive handle for various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira reactions, which are cornerstones of modern polymer synthesis. This allows for the integration of the pyrimidine unit into the backbone of conjugated polymers.

Simultaneously, the hydroxymethyl group at the 4-position provides a secondary site for chemical modification. This group can be readily converted into a variety of other functionalities, such as esters, ethers, or carboxylic acids, enabling the fine-tuning of the material's properties, including solubility, processability, and intermolecular interactions. This dual reactivity is a key advantage for creating complex and highly functionalized material architectures.

One of the most promising applications for this compound is in the development of organic light-emitting diodes (OLEDs). Pyrimidine-based materials are known to be effective electron-transporting and host materials in OLED devices due to their inherent electron-deficient nature. researchgate.net By incorporating this compound into a polymer backbone, it is possible to create materials with high electron affinity and good thermal stability, which are critical for the performance and longevity of OLEDs. numberanalytics.com

Furthermore, the ability to functionalize the hydroxymethyl group allows for the attachment of chromophores or other moieties that can influence the emission color and efficiency of the resulting material. This modular approach to material design is highly sought after in the field of organic electronics.

The table below illustrates the potential of this compound as a monomer in the synthesis of functional polymers.

| Polymerization Strategy | Reactive Site(s) | Resulting Polymer Type | Potential Applications |

| Suzuki Cross-Coupling | C-Br bond | Conjugated Polymer | Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), Organic Field-Effect Transistors (OFETs) |

| Stille Cross-Coupling | C-Br bond | Conjugated Polymer | Sensors, Electrochromic Devices |

| Sonogashira Cross-Coupling | C-Br bond | Conjugated Polymer | Nonlinear Optical Materials, Molecular Wires |

| Esterification/Polycondensation | -CH₂OH group | Polyester | Biodegradable Plastics, Drug Delivery Systems |

| Etherification/Polycondensation | -CH₂OH group | Polyether | Thermally Stable Polymers, Membranes |

This table presents potential applications based on the known reactivity of the functional groups of this compound and the general applications of the resulting polymer types.

In addition to polymers, the hydroxymethyl group of this compound can act as a coordinating site for metal ions, opening up the possibility of its use as a linker in the synthesis of metal-organic frameworks (MOFs). The pyrimidine nitrogen atoms can also participate in coordination. MOFs constructed from such linkers could exhibit interesting properties for gas storage, catalysis, or sensing applications, owing to the combined features of the porous framework and the functional pyrimidine unit.

Detailed research findings on the direct use of this compound in functional materials are still forthcoming. However, based on the established principles of pyrimidine chemistry and polymer science, it is evident that this compound holds considerable promise as a versatile building block. Future research is expected to focus on the synthesis and characterization of novel polymers and MOFs derived from this compound and the evaluation of their performance in various advanced applications. The exploration of its potential in creating materials with unique photoluminescent and electronic properties remains a particularly exciting avenue for investigation. numberanalytics.comnycu.edu.tw

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.